gamma - Undecalactone - d2
Description
Significance of Gamma-Undecalactone (B92160) as a Target Analyte in Volatile Organic Compound Research
Gamma-undecalactone (γ-undecalactone), often referred to by the common name aldehyde C-14, is a lactone compound renowned for its powerful and distinct fruity aroma, strongly reminiscent of ripe peaches. vedaoils.comdemonchyaromatics.com This characteristic scent has made it a highly valuable component in the flavor and fragrance industries for over a century. chemicalbook.com It is naturally present in a variety of fruits and foods, including peaches, apricots, plums, passion fruit, apples, butter, and some dairy products. vedaoils.comodowell.comfragranceconservatory.com
As a volatile organic compound, γ-undecalactone contributes significantly to the sensory profile of numerous consumer products. It is widely used as a flavor ingredient in beverages, candies, baked goods, and ice cream, and as a key fragrance note in perfumes, cosmetics, and personal care items. chemicalbook.comchemimpex.comodowell.com Its stability and ability to blend well with other aromatic compounds make it a versatile choice for creating complex and long-lasting scent and flavor profiles. chemimpex.com The widespread presence of γ-undecalactone, both naturally and as an additive, makes it a critical target analyte in VOC research for quality control, authentication, and sensory analysis.
Rationale for Stable Isotope Labeling: Advantages of Deuteration in Scientific Inquiry
Stable isotope labeling is a powerful technique used to track molecules through chemical reactions or biological systems. wikipedia.org It involves replacing an atom in a compound with one of its stable (non-radioactive) isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). acanthusresearch.com This subtle change in mass provides a powerful analytical advantage without significantly altering the chemical properties of the molecule. diagnosticsworldnews.comhwb.gov.in
The primary advantages of deuteration in scientific inquiry include:
Quantitative Analysis: Deuterated compounds are ideal internal standards for quantitative analysis, particularly in methods using mass spectrometry (MS). clearsynth.comscioninstruments.com Because the deuterated standard is chemically almost identical to the non-labeled analyte, it behaves similarly during sample preparation and analysis, correcting for variations in instrument response and matrix effects. clearsynth.comscioninstruments.com The mass difference allows the standard to be distinguished easily from the analyte by the mass spectrometer. clearsynth.com
Mechanistic Studies: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference, known as the kinetic isotope effect, can be used to study the mechanisms of chemical and enzymatic reactions, as reactions involving the breaking of a C-D bond will be slower. symeres.comwikipedia.org
Metabolic Pathway Elucidation: By introducing a deuterated compound into a biological system, researchers can trace its path and identify its metabolites, providing clear insights into metabolic processes. symeres.comsilantes.com
Safety and Handling: Unlike radioactive isotopes such as tritium (B154650) (³H), deuterium is stable and not radioactive, making it safer and easier to handle in a laboratory setting. hwb.gov.insymeres.com
Overview of Research Domains Amenable to Deuterated Compound Investigation
The use of deuterated compounds is widespread across numerous scientific disciplines due to the precision they afford in analytical measurements. Key research domains include:
Pharmaceutical Research: Deuterated compounds are essential in drug metabolism and pharmacokinetic (DMPK) studies to determine how a drug is absorbed, distributed, metabolized, and excreted. symeres.comresearchgate.net In some cases, deuteration at specific sites can slow a drug's metabolism, potentially improving its efficacy and safety profile. wikipedia.orgunibestpharm.comisowater.com
Analytical Chemistry: Deuterated molecules serve as the gold standard for internal standards in quantitative mass spectrometry, ensuring accuracy and reliability in measurements for bioanalysis, environmental testing, and food science. clearsynth.comscioninstruments.com
Metabolomics: In metabolomics, which is the large-scale study of small molecules within cells or biological systems, stable isotope labeling is used to trace metabolic pathways, measure metabolic fluxes, and quantify changes in metabolite levels under different conditions. silantes.comacs.org
Environmental Science: Deuterated compounds can be used as tracers to track the fate and degradation of pollutants in the environment, monitor nutrient cycling, and study microbial activity in ecosystems. symeres.comsilantes.com
Food and Beverage Science: The precise quantification of flavor and aroma compounds, such as γ-undecalactone, is critical for quality control. Deuterated internal standards enable food scientists to accurately measure these compounds in complex matrices like wine, dairy products, and fruit. odowell.comcoresta.orgacs.org
Scope and Objectives of Advanced Gamma-Undecalactone-d2 Research
The primary and most critical application of gamma-Undecalactone-d2 is its use as an internal standard for the accurate quantification of its non-deuterated counterpart. Research involving this specific deuterated compound is focused on developing and validating robust analytical methods to measure γ-undecalactone concentrations in complex samples.
The key objectives of this research include:
Method Development and Validation: Creating highly accurate and precise analytical methods, typically using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the quantification of γ-undecalactone. coresta.orgnih.gov Gamma-Undecalactone-d2 is added to a sample in a known amount at the beginning of the workflow to correct for any loss of analyte during sample preparation and for fluctuations in instrument signal. clearsynth.comresearchgate.net
Food Quality and Authenticity: Enabling the precise measurement of γ-undecalactone in food products to ensure quality, verify natural origin claims, and study the effects of processing and storage on flavor profiles.
Flavor and Fragrance Research: Quantifying the release and stability of γ-undecalactone in perfumes and consumer products to better understand and optimize fragrance performance.
Biological and Environmental Studies: Investigating the biosynthesis of γ-undecalactone in natural systems, such as fruits or microorganisms, or tracking its degradation pathways in the environment with high confidence in the quantitative data.
Data Tables
Table 1: Physical and Chemical Properties of Gamma-Undecalactone and its d2 Analog
This interactive table allows for a direct comparison of the fundamental properties of the standard compound and its deuterated form.
| Property | Gamma-Undecalactone | Gamma-Undecalactone-d2 |
| Molecular Formula | C₁₁H₂₀O₂ | C₁₁H₁₈D₂O₂ |
| Molecular Weight | 184.28 g/mol | 186.29 g/mol |
| CAS Number | 104-67-6 | 1082582-34-0 |
| Appearance | Colorless to slightly yellow liquid | Not specified, assumed similar |
| Odor | Strong, fruity, peach-like | Not specified, assumed similar |
| Boiling Point | ~164-166 °C at 13 mmHg | Not specified, assumed similar |
| Density | ~0.944-0.949 g/mL at 20-25 °C | Not specified, assumed similar |
| Data sourced from odowell.comchemimpex.comnih.govingredi.comeptes.comsigmaaldrich.comthermofisher.com |
Table 2: Key Advantages of Deuterated Internal Standards in Research
This table summarizes the principal benefits of employing deuterated compounds like gamma-Undecalactone-d2 in scientific analysis.
| Advantage | Description | Research Impact |
| Accuracy & Precision | Corrects for variability in sample preparation, instrument drift, and matrix effects. clearsynth.com | Enables highly reliable and reproducible quantitative results. |
| Mass Spectrometry Compatibility | The mass difference allows for clear distinction between the analyte and the standard, while co-eluting chromatographically. scioninstruments.com | Ideal for use in LC-MS and GC-MS, the gold standard for quantitative bioanalysis. nih.gov |
| Chemical Equivalence | Behaves nearly identically to the non-labeled analyte in chemical and physical processes. acanthusresearch.com | Ensures that the standard accurately reflects the behavior of the analyte from extraction to detection. |
| Non-Radioactive | As a stable isotope, deuterium is not radioactive. hwb.gov.in | Safer to handle, store, and dispose of compared to radioactive isotopes like tritium. |
Properties
CAS No. |
1082582-34-0 |
|---|---|
Molecular Formula |
C11H18D2O2 |
Molecular Weight |
186.29 |
Purity |
95% min. |
Synonyms |
gamma - Undecalactone - d2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterated Gamma Undecalactone Analogues
Chemical Synthesis Routes to Gamma-Undecalactone-d2
The synthesis of gamma-undecalactone-d2, a deuterated analogue of the potent peach-aroma compound, requires specialized chemical strategies that go beyond classical lactonization methods. These routes are designed to control the exact placement and number of deuterium (B1214612) atoms within the molecular structure, which is critical for its application as an internal standard in mass spectrometry-based analysis. Methodologies focus on introducing deuterium either during the formation of the lactone ring or by building the ring from previously deuterated precursors.
Regioselective Deuteration Strategies during Lactone Ring Formation
Regioselectivity—the control of where the deuterium is placed on the molecule—is paramount for creating effective internal standards. Two primary strategies have been successfully developed for the regioselective deuteration of gamma-lactones. acs.orgfao.org
One prominent method involves the reduction of a suitable precursor, such as a doubly protected hydroxy acetylenic acid, using deuterium gas (D₂). acs.org This approach facilitates the introduction of four deuterium atoms across a former triple bond, leading to tetradeuterated lactones. For instance, the synthesis of [2,2,3,3-²H₄]-γ-lactones is achieved through this pathway, ensuring deuterium incorporation specifically on the carbon atoms adjacent to the carbonyl group and the stereocenter. acs.orgfao.org
A second effective strategy is a one-pot radical synthesis. This process involves the addition of a two-carbon acetoxy radical to a 1,1,2-deuterated 1-alkene. acs.org This method yields trideuterated gamma-lactones where the deuterium atoms are located at the 3 and 4 positions of the lactone ring ([3,3,4-²H₃]), advantageously avoiding the potentially exchangeable position alpha to the carbonyl group. acs.org
Stereoselective Introduction of Deuterium Atoms into the Gamma-Undecalactone (B92160) Core
The stereoselective synthesis of deuterated compounds is an advanced area of organic chemistry that aims to control the three-dimensional arrangement of atoms. rsc.org For gamma-undecalactone, which contains a chiral center at the C4 position, the stereospecific introduction of deuterium can create enantiomerically pure isotopologues.
This is typically achieved through asymmetric catalysis, where a chiral catalyst directs the reaction to favor one stereoisomer over the other. A key approach is the asymmetric hydrogenation of a γ-butenolide precursor using deuterium gas in the presence of a chiral metal complex, such as rhodium paired with a chiral phosphine (B1218219) ligand (e.g., ZhaoPhos). nih.govresearchgate.net While this has been demonstrated for producing chiral (non-deuterated) γ-butyrolactones, the principle extends to deuteration. By using D₂ gas instead of H₂, it is possible to introduce deuterium atoms with a specific stereochemistry relative to the alkyl side chain at the C4 position.
The development of chiral phase-transfer organocatalysts also presents a promising strategy for enhancing the performance and selectivity of such reactions under challenging conditions. kyoto-u.ac.jp The synthesis of stereospecifically deuterium-labeled homoserine lactones, a related heterocyclic system, demonstrates the feasibility of achieving high enantiomeric excess in deuterated lactone synthesis through multi-step, stereocontrolled routes. iaea.org
Catalytic Systems for Deuterium Exchange and Incorporation
The choice of catalyst is critical for achieving efficient and selective deuteration. Different catalytic systems are employed depending on the desired deuteration strategy.
For the direct incorporation of deuterium gas, transition metal catalysts are essential. Wilkinson's catalyst, a rhodium-based complex, is effectively used for the reduction of acetylenic precursors with D₂ to form tetradeuterated lactones. acs.org The catalyst loading can be optimized to balance reaction time with the degree of deuterium incorporation. acs.org
For hydrogen-deuterium exchange (HDE) reactions, where protons in the molecule are swapped for deuterons from a source like D₂O, various catalysts can be employed. While not always applied directly to gamma-undecalactone, organocatalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have proven effective for the α-deuteration of a wide array of ketones using D₂O as the deuterium source. This highlights the potential for base-catalyzed exchange at the C2 position of the lactone ring under specific conditions.
The table below summarizes key catalytic systems used in the synthesis of deuterated gamma-lactone analogues.
| Catalyst System | Deuteration Method | Deuterium Source | Target Positions | Reference |
| Wilkinson's Catalyst | Catalytic Reduction | D₂ Gas | 2,2,3,3 | acs.org |
| AIBN (Radical Initiator) | Radical Addition/Cyclization | Deuterated Alkene | 3,3,4 | acs.org |
| Rh/ZhaoPhos | Asymmetric Hydrogenation | D₂ Gas | Stereospecific positions | nih.govresearchgate.net |
Precursor Deuteration and Subsequent Cyclization Techniques
An alternative and powerful approach to synthesizing gamma-undecalactone-d2 is to first prepare a deuterated linear precursor and then induce cyclization to form the lactone ring. This method offers excellent control over the location of the deuterium labels.
A key example of this technique is the synthesis of [3,3,4-²H₃]-γ-lactones. The synthesis begins with the preparation of a [1,1,2-²H₃]-1-alkene (for gamma-undecalactone, this would be [1,1,2-²H₃]-1-nonene). This deuterated olefin then undergoes a free radical addition reaction with a reagent like 2-iodoacetamide, followed by spontaneous cyclization to yield the desired deuterated lactone. acs.orgfao.org The success of this method is highly dependent on the isotopic and chemical purity of the deuterated alkene starting material. acs.org This strategy effectively installs deuterium at the C4 position (from the C1 of the alkene) and the C3 position (from the C2 of the alkene).
Development of High-Yield and High-Purity Deuterated Synthesis Protocols
The utility of gamma-undecalactone-d2 as an internal standard is directly tied to the yield of its synthesis and, more importantly, its isotopic purity. High deuterium incorporation (>95%) is necessary to prevent mass spectral overlap with the non-deuterated analyte.
Research has focused on optimizing reaction conditions to maximize both yield and deuterium content. For the synthesis of [2,2,3,3-²H₄]-γ-lactones via reduction with D₂, studies have shown that lower catalyst loadings of Wilkinson's catalyst, while increasing reaction times, can lead to a higher degree of deuterium incorporation, with levels exceeding 89%. acs.org
The following table presents a summary of reported yields and deuterium incorporation for analogous deuterated gamma-lactones.
| Deuterated Lactone Analogue | Synthetic Method | Overall Yield | Deuterium Incorporation | Reference |
| [2,2,3,3-²H₄]-γ-Dodecalactone | Reduction with D₂ | 19% | >89% | acs.orgfao.org |
| [2,2,3,3-²H₄]-γ-Decalactone | Reduction with D₂ | 17% | >89% | acs.orgfao.org |
| [3,3,4-²H₃]-γ-Dodecalactone | Radical Cyclization | 23% | >92% | acs.orgfao.org |
| [3,3,4-²H₃]-γ-Octalactone | Radical Cyclization | 6% | >92% | acs.orgfao.org |
Scalable Production Methods for Research Applications
While many deuteration methods are developed on a laboratory milligram scale, the need for isotopically labeled standards for routine analytical testing requires that these syntheses be scalable. Production methods for research applications must be robust, reproducible, and amenable to producing gram-scale quantities.
Catalytic hydrogenation/deuteration is a well-established and scalable industrial process. Therefore, methods employing catalysts like Wilkinson's catalyst or Rh/ZhaoPhos with deuterium gas are promising for larger-scale production. nih.govresearchgate.net Asymmetric hydrogenation using a Rh/ZhaoPhos catalyst has been successfully demonstrated on a gram scale for the synthesis of chiral lactone intermediates, indicating the potential for producing larger quantities of stereoselectively deuterated analogues. researchgate.net
Similarly, radical-based reactions can often be scaled up, provided that initiation and temperature can be carefully controlled. The main challenge for scaling up the precursor deuteration route lies in the scalable synthesis of the highly pure, deuterated alkene starting material. The development of efficient and cost-effective methods for preparing these key intermediates is crucial for the wider availability of gamma-undecalactone-d2 for research and analytical applications.
Biotechnological and Enzymatic Production of Deuterated Gamma-Undecalactone
The biotechnological production of gamma-undecalactone-d2 offers a promising "natural" alternative to chemical synthesis, leveraging the metabolic machinery of microorganisms to achieve specific and efficient deuterium incorporation. This approach is centered around providing deuterated substrates to microbial cultures, which then process these precursors through their native or engineered metabolic pathways to yield the desired deuterated lactone.
Microbial Biotransformation with Deuterated Substrates
Microbial biotransformation is a key strategy for the production of gamma-undecalactone-d2. This process typically involves the use of oleaginous yeasts, such as Yarrowia lipolytica, which are known for their ability to metabolize fatty acids and produce lactones. The core principle of this methodology is the introduction of a deuterated precursor substrate into the fermentation medium.
A common precursor for gamma-undecalactone is ricinoleic acid, which can be sourced from castor oil. For the production of gamma-undecalactone-d2, a deuterated version of ricinoleic acid or a related deuterated fatty acid would be supplied to the yeast culture. The yeast then utilizes its peroxisomal β-oxidation pathway to shorten the fatty acid chain. Through a series of enzymatic reactions, the deuterated precursor is converted into a 4-hydroxyundecanoic acid-d2 intermediate, which subsequently undergoes intramolecular esterification (lactonization) to form gamma-undecalactone-d2.
The efficiency of this biotransformation is dependent on several factors, including the specific microbial strain, the concentration and purity of the deuterated substrate, and the fermentation conditions such as pH, temperature, and aeration.
Table 1: Key Parameters in Microbial Biotransformation of Deuterated Substrates
| Parameter | Description | Relevance to Deuterium Incorporation |
| Microbial Strain | The choice of microorganism, often a yeast like Yarrowia lipolytica, is critical due to its inherent metabolic pathways for fatty acid metabolism. | Different strains may exhibit varying efficiencies in the uptake and metabolism of deuterated substrates. |
| Deuterated Substrate | A deuterated precursor, such as deuterated ricinoleic acid or undecanoic acid, is supplied to the culture. | The position and extent of deuterium labeling in the final product are directly determined by the labeling pattern of the initial substrate. |
| Fermentation Conditions | Parameters like pH, temperature, and oxygen levels are optimized to ensure robust microbial growth and enzymatic activity. | Optimal conditions enhance the overall productivity of the biotransformation process, leading to higher yields of the deuterated lactone. |
| Co-substrate Addition | The presence of a co-substrate, such as glucose, can influence the metabolic flux and the overall efficiency of the biotransformation. | Co-substrates can impact the energy balance of the cells and the channeling of precursors towards the desired metabolic pathway. |
Metabolic Engineering for Enhanced Deuterium Incorporation Efficiency
Metabolic engineering plays a pivotal role in optimizing microbial strains for the efficient production of gamma-undecalactone-d2. By modifying the genetic makeup of the host organism, it is possible to enhance the metabolic pathways leading to lactone formation and increase the incorporation of deuterium.
Key metabolic engineering strategies include:
Overexpression of Key Enzymes: Genes encoding enzymes involved in the β-oxidation pathway, such as acyl-CoA oxidases and 3-hydroxyacyl-CoA dehydrogenases, can be overexpressed to increase the metabolic flux towards the 4-hydroxyundecanoic acid-d2 intermediate.
Deletion of Competing Pathways: To channel more of the deuterated precursor towards gamma-undecalactone-d2 production, competing metabolic pathways can be downregulated or eliminated. For instance, genes involved in the degradation of fatty acids beyond the desired chain length can be knocked out.
Enhancing Precursor Uptake: The efficiency of deuterated substrate uptake can be improved by engineering the transport systems of the microbial cell.
CRISPR-Cas9 Technology: The advent of CRISPR-Cas9 and other advanced gene-editing tools has significantly accelerated the ability to make precise and multiple genetic modifications in yeast, facilitating the rapid development of optimized production strains. nih.govnih.gov
These genetic modifications can lead to strains with significantly improved titers and yields of the target deuterated compound.
Characterization of Enzyme Systems Involved in Deuterated Lactone Biosynthesis
The biosynthesis of gamma-undecalactone-d2 is a multi-enzyme process. Understanding the specific enzymes involved and their characteristics is crucial for optimizing production. The primary enzyme system is the peroxisomal β-oxidation pathway.
The key enzymatic steps include:
Acyl-CoA Oxidase: Catalyzes the first step of β-oxidation, introducing a double bond.
Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase: A bifunctional enzyme that hydrates the double bond and then oxidizes the resulting hydroxyl group.
3-Ketoacyl-CoA Thiolase: Cleaves the fatty acid chain, releasing acetyl-CoA.
This cycle is repeated until the deuterated fatty acid is shortened to the appropriate length to form the 4-hydroxyundecanoic acid-d2 precursor. The final step of lactonization can occur spontaneously or may be facilitated by esterases.
Characterization of these enzymes involves their isolation, purification, and kinetic analysis to understand their substrate specificity, including their activity on deuterated substrates. This knowledge can inform rational metabolic engineering strategies.
Isotopic Precursor Feeding Strategies in Cell Culture Systems
The successful production of gamma-undecalactone-d2 through microbial fermentation relies heavily on effective isotopic precursor feeding strategies. The choice of the deuterated precursor and the method of its delivery to the cell culture are critical for achieving high levels of deuterium incorporation and product yield.
Commonly used deuterated precursors for lipid biosynthesis include deuterated glucose, glycerol, fatty acids, and amino acids. mdpi.com For gamma-undecalactone-d2, deuterated undecanoic acid or a longer-chain fatty acid that can be metabolized to the C11 intermediate would be the ideal precursor.
Feeding strategies can be optimized to:
Maximize Uptake: The timing and concentration of the deuterated precursor addition are crucial. A fed-batch strategy, where the precursor is added incrementally, can help to avoid substrate toxicity and maintain a steady supply for the cells.
Control Isotopic Dilution: To achieve high isotopic enrichment, it is important to minimize the presence of non-deuterated analogues of the precursor in the fermentation medium. This can be achieved by using defined media with known compositions.
Enhance Solubility: Deuterated fatty acids can have low solubility in aqueous media. The use of emulsifiers or co-solvents can improve their bioavailability to the microbial cells.
Table 2: Comparison of Isotopic Precursor Feeding Strategies
| Feeding Strategy | Description | Advantages | Disadvantages |
| Batch Feeding | The entire amount of deuterated precursor is added at the beginning of the fermentation. | Simple to implement. | Potential for substrate toxicity and inefficient utilization. |
| Fed-Batch Feeding | The deuterated precursor is added incrementally throughout the fermentation process. | Avoids substrate toxicity, allows for better control of cell growth and product formation. | Requires more complex monitoring and control systems. |
| Continuous Culture | Fresh medium containing the deuterated precursor is continuously added while an equal volume of culture is removed. | Maintains a steady-state environment, leading to consistent product quality. | Technically more challenging to set up and maintain. |
Strain Optimization for Gamma-Undecalactone-d2 Accumulation
Beyond targeted metabolic engineering, classical strain improvement techniques can also be employed to enhance the accumulation of gamma-undecalactone-d2. These methods often involve generating genetic diversity within a microbial population and then selecting for strains with improved production characteristics.
Methods for strain optimization include:
Random Mutagenesis: Exposing the microbial population to mutagens like UV radiation or chemical agents can induce random mutations in the genome. Subsequent screening can identify mutants with enhanced production of the target compound.
Adaptive Laboratory Evolution (ALE): This involves cultivating the microbial strain under specific selective pressures over many generations. For instance, cells could be grown in the presence of high concentrations of a deuterated precursor or the final product to select for more tolerant and productive variants.
High-Throughput Screening: The development of high-throughput screening methods is essential for efficiently identifying superior producer strains from large mutant libraries. These methods can be based on analytical techniques like mass spectrometry or on reporter systems that link product formation to a measurable signal.
By combining rational metabolic engineering with these optimization strategies, it is possible to develop robust and highly efficient microbial cell factories for the sustainable production of gamma-undecalactone-d2.
Sophisticated Analytical Techniques for Profiling and Quantifying Gamma Undecalactone D2
Advanced Chromatographic Separations for Deuterated Lactones
Chromatographic techniques form the cornerstone of analytical methodologies for separating complex mixtures. For deuterated lactones, the subtle differences in physicochemical properties compared to their non-deuterated counterparts demand high-resolution separation capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Resolution
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. perfumerflavorist.comnih.gov In the context of gamma-undecalactone-d2, GC-MS offers the necessary resolution to separate the deuterated analog from the unlabeled gamma-undecalactone (B92160). The mass spectrometer detector allows for the selective monitoring of ions specific to the deuterated compound, enabling its unambiguous identification and quantification even in complex matrices.
The primary principle behind the isotopic resolution in GC-MS lies in the mass-to-charge ratio (m/z) difference between the analyte and its deuterated internal standard. While deuterated compounds often co-elute or have slightly shorter retention times than their non-deuterated counterparts in the gas chromatograph, the mass spectrometer can easily distinguish them based on their distinct molecular weights. nih.govchromforum.org This capability is crucial for isotope dilution assays, where a known amount of the deuterated standard is added to a sample to accurately quantify the native analyte.
Research has shown that while intermolecular deuterium-hydrogen exchange during chromatographic separation is generally not a significant issue, variations in mass ionization response between C-H and C-D bonds can occur. researchgate.net Therefore, careful calibration and validation are essential for accurate quantification.
Table 1: GC-MS Parameters for Isotopic Resolution of Lactones
| Parameter | Typical Setting | Purpose |
| Column | High-resolution capillary column (e.g., DB-5ms, HP-5ms) | To achieve optimal separation of volatile compounds. |
| Injector Temperature | 250 °C | To ensure rapid volatilization of the sample. |
| Carrier Gas | Helium | Provides good separation efficiency. |
| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) | To separate compounds based on their boiling points. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for identification. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio. |
| Detector Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for targeted quantification, Full Scan for qualitative analysis. |
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) for Complex Mixtures
For exceptionally complex samples where co-elution is a significant challenge, comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) offers superior separation power. chromatographytoday.comchemistry-matters.com This technique utilizes two columns with different stationary phases, providing a much higher peak capacity than single-dimension GC. wikipedia.orgresearchgate.net In the analysis of fragrances and essential oils, which can contain hundreds of compounds, GC×GC-MS can effectively separate gamma-undecalactone-d2 from interfering matrix components. sepsolve.com
The enhanced resolution of GC×GC not only reduces co-elution but also improves sensitivity by concentrating the analyte into narrower peaks. ucdavis.edu This is particularly advantageous for detecting trace levels of deuterated lactones in complex biological or environmental samples. The structured two-dimensional chromatograms generated by GC×GC can also aid in the identification of compound classes. researchgate.net
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Precise Isotopic Abundance Measurement
High-resolution gas chromatography-mass spectrometry (HRGC-MS) is indispensable for applications requiring the precise measurement of isotopic abundance. By providing high mass resolving power, HRGC-MS can distinguish between ions with very similar m/z values, which is critical for accurately determining the degree of deuteration in a molecule.
This technique is particularly valuable in metabolic studies where the incorporation of deuterium (B1214612) into various molecules is traced. The ability to differentiate between naturally occurring isotopes and the introduced deuterium label allows for the precise calculation of isotopic enrichment.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Trace Deuterated Analyte Enrichment
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting and concentrating volatile and semi-volatile compounds from a sample matrix. chromatographyonline.comd-nb.infomdpi.com When coupled with GC-MS, HS-SPME provides a sensitive method for the analysis of trace levels of gamma-undecalactone-d2. nih.gov
In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. news-medical.net Volatile analytes, including deuterated lactones, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the GC injector, where the analytes are thermally desorbed for analysis. This pre-concentration step significantly enhances the detection limits for trace analytes. semanticscholar.orgnih.gov The choice of fiber coating is critical and should be optimized based on the polarity and volatility of the target analyte. scielo.br
Table 2: HS-SPME-GC-MS Optimization Parameters
| Parameter | Range/Options | Effect on Extraction Efficiency |
| Fiber Coating | PDMS, DVB/CAR/PDMS, PA | Analyte dependent; affects adsorption capacity. |
| Extraction Temperature | 30 - 90 °C | Higher temperatures increase volatility but may affect partitioning. |
| Extraction Time | 15 - 60 min | Longer times allow for equilibrium to be reached. |
| Sample Agitation | Stirring, Sonication | Improves mass transfer of analyte to the headspace. |
| Salt Addition (e.g., NaCl) | 0 - 30% (w/v) | Increases the ionic strength, "salting out" effect enhances volatility. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Adaptations for Deuterated Species
While GC-MS is well-suited for volatile compounds like gamma-undecalactone, liquid chromatography-mass spectrometry (LC-MS) is a valuable alternative, particularly for less volatile or thermally labile deuterated species. youtube.combruker.com LC-MS is commonly used for the analysis of a wide range of compounds, including deuterated metabolites in biological fluids. nih.govmdpi.com
The use of deuterated internal standards in LC-MS is a standard practice for accurate quantification, as it compensates for matrix effects and variations in ionization efficiency. oup.commdpi.com However, it is important to ensure chromatographic separation between the analyte and its deuterated standard to avoid potential interference, especially when dealing with lactones and their corresponding hydroxy acids which can have overlapping isotopic patterns. nih.gov For polar deuterated compounds that are poorly retained on traditional reversed-phase columns, hydrophilic interaction liquid chromatography (HILIC) can be employed. nih.gov
Chiral Chromatography for Enantiomeric Resolution of Deuterated Isomers
Gamma-undecalactone possesses a chiral center, meaning it can exist as two enantiomers (mirror-image isomers). These enantiomers can have different sensory properties and biological activities. Chiral chromatography is a specialized technique used to separate enantiomers. gcms.cznih.gov
For gamma-undecalactone-d2, chiral gas chromatography is typically employed using columns coated with a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. gcms.cz The differential interaction of the enantiomers with the CSP allows for their separation. This technique is crucial for determining the enantiomeric purity of a deuterated standard or for studying stereoselective processes in biological systems. nih.govnih.gov
Mass Spectrometric Approaches for Deuterium Localization and Quantification
Mass spectrometry stands as a cornerstone in the analytical workflow for isotopically labeled compounds, offering unparalleled sensitivity and specificity. For gamma-undecalactone-d2, mass spectrometric techniques are indispensable for confirming the presence and location of deuterium atoms, as well as for its precise quantification in complex matrices.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Fingerprinting
High-resolution mass spectrometry (HRMS) is a powerful tool for the unequivocal identification of gamma-undecalactone-d2. By providing a highly accurate mass measurement, HRMS can differentiate between the deuterated and non-deuterated forms of the molecule, as well as distinguish it from other isobaric interferences.
The introduction of two deuterium atoms into the gamma-undecalactone molecule results in a predictable mass shift. The exact mass of non-deuterated gamma-undecalactone (C11H20O2) is 184.14633 Da. The addition of two deuterium atoms in place of two protium (B1232500) atoms increases the monoisotopic mass by approximately 2.012 Da. This precise mass difference is readily detectable by HRMS, allowing for confident identification.
Isotopic fingerprinting, a key feature of HRMS, involves the analysis of the isotopic pattern of the molecular ion. The presence of deuterium atoms alters the natural isotopic abundance of the molecule, leading to a characteristic isotopic signature that can be used for confirmation. The table below illustrates the expected accurate masses for the molecular ions of gamma-undecalactone and its d2 variant.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Calculated Exact Mass of [M+H]+ (Da) |
|---|---|---|---|
| gamma-Undecalactone | C11H20O2 | 184.14633 | 185.15364 |
| gamma-Undecalactone-d2 | C11H18D2O2 | 186.15888 | 187.16619 |
This table presents the theoretical monoisotopic masses and the corresponding protonated molecular ions, which are typically observed in techniques like electrospray ionization (ESI).
Tandem Mass Spectrometry (MS/MS) for Deuterium Positional Isomer Differentiation
While HRMS confirms the presence of deuterium, tandem mass spectrometry (MS/MS) is crucial for elucidating the position of the deuterium atoms within the gamma-undecalactone-d2 molecule. In an MS/MS experiment, the precursor ion of interest (in this case, the molecular ion of gamma-undecalactone-d2) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing structural information.
The fragmentation pattern of gamma-undecalactone is characterized by the loss of its alkyl side chain. By comparing the MS/MS spectra of the deuterated and non-deuterated compounds, the location of the deuterium atoms can be inferred. For instance, if the deuterium atoms are located on the alkyl chain, a mass shift will be observed in the fragment ion corresponding to this chain. Conversely, if the deuterium atoms are on the lactone ring, the fragment ion of the ring will show the mass increase. This level of detail is critical for quality control in the synthesis of isotopically labeled standards and for understanding metabolic pathways.
Quantitative Isotope Dilution Mass Spectrometry (IDMS) Using Gamma-Undecalactone-d2 as Internal Standard
Gamma-undecalactone-d2 is an ideal internal standard for the accurate quantification of its non-deuterated counterpart in various samples using isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the deuterated standard is added to the sample prior to extraction and analysis. The deuterated standard co-elutes with the native analyte and experiences the same matrix effects and variations in instrument response.
By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, a highly accurate and precise quantification can be achieved. This method is considered the "gold standard" for quantitative analysis, particularly in complex matrices where matrix effects can significantly impact accuracy. The use of a stable isotope-labeled internal standard like gamma-undecalactone-d2 is superior to using a different compound as an internal standard because it most closely mimics the behavior of the analyte of interest.
Fragmentation Pathway Analysis of Deuterated Gamma-Undecalactone
The study of the fragmentation pathways of gamma-undecalactone-d2 provides fundamental insights into its behavior in the mass spectrometer and aids in the development of sensitive and specific analytical methods. The primary fragmentation of gamma-lactones typically involves the cleavage of the bond between the lactone ring and the alkyl side chain.
For gamma-undecalactone, a characteristic fragment ion is often observed at m/z 85, corresponding to the protonated butyrolactone ring. In the case of gamma-undecalactone-d2, if the deuterium atoms are located on the alkyl chain, this key fragment at m/z 85 would remain unchanged. However, if the deuterium labeling is on the lactone ring, this fragment would be shifted to m/z 87. This predictable fragmentation is invaluable for designing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments in quantitative MS/MS analysis, enhancing selectivity and sensitivity.
The table below outlines a plausible fragmentation pattern for gamma-undecalactone and its d2-labeled counterpart, assuming deuterium labeling on the alkyl chain.
| Compound | Precursor Ion [M+H]+ (m/z) | Key Fragment Ion | Proposed Structure of Fragment | Expected Fragment Ion (m/z) |
|---|---|---|---|---|
| gamma-Undecalactone | 185.15 | Loss of heptyl radical | Protonated butyrolactone | 85.03 |
| gamma-Undecalactone-d2 (deuterium on alkyl chain) | 187.17 | Loss of deuterated heptyl radical | Protonated butyrolactone | 85.03 |
| gamma-Undecalactone-d2 (deuterium on lactone ring) | 187.17 | Loss of heptyl radical | Protonated deuterated butyrolactone | 87.04 |
Development of Targeted and Untargeted Metabolomics Workflows with Deuterated Standards
In the field of metabolomics, which aims to comprehensively analyze the small molecule repertoire of a biological system, deuterated standards like gamma-undecalactone-d2 play a critical role.
In targeted metabolomics , where a predefined set of metabolites is quantified, gamma-undecalactone-d2 can be used as an internal standard to ensure the accuracy and reproducibility of the measurement of endogenous gamma-undecalactone. This is particularly important in clinical and food science research where precise concentration measurements are essential.
In untargeted metabolomics , which seeks to profile all detectable metabolites in a sample, deuterated standards are crucial for quality control and data normalization. nih.gov By spiking a mixture of deuterated standards, including gamma-undecalactone-d2, into each sample, variations in sample preparation and instrument performance can be monitored and corrected. nih.gov This ensures that observed differences between sample groups are due to biological variation rather than analytical artifacts. Furthermore, the known retention time and mass of gamma-undecalactone-d2 can be used to verify the proper functioning of the analytical platform throughout the analysis of a large sample cohort.
Advanced Spectroscopic Characterization of Gamma-Undecalactone-d2
While mass spectrometry is central to the analysis of gamma-undecalactone-d2, other spectroscopic techniques provide complementary information about its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for the initial characterization of the synthesized deuterated standard.
NMR spectroscopy is particularly powerful for confirming the exact location of the deuterium atoms. The absence of signals in the 1H NMR spectrum at specific chemical shifts, corresponding to the positions of deuterium substitution, provides definitive proof of successful and site-specific labeling. Conversely, 2H NMR spectroscopy would show signals at the chemical shifts corresponding to the deuterated positions.
IR spectroscopy can confirm the presence of the characteristic functional groups in the molecule, such as the carbonyl group of the lactone ring. While less informative about the position of deuterium than NMR, subtle shifts in vibrational frequencies upon deuteration can sometimes be observed, providing additional confirmatory data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Atom Localization and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, and it is particularly powerful for analyzing deuterated compounds. cernobioscience.com While ¹H NMR is commonly used, ²H (Deuterium) NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous information about the location of isotopic labels within the gamma-Undecalactone-d2 molecule.
The key principles of using NMR for this purpose include:
Direct Detection with ²H NMR: This technique allows for the direct observation of deuterium resonances. The chemical shift of a deuterium nucleus is identical to that of a proton in the same chemical environment, but the resulting spectrum is free from the complexities of proton-proton coupling, leading to simpler spectra. alfa-chemistry.com
Indirect Detection via ¹H NMR: The absence of signals in a ¹H NMR spectrum at specific positions, when compared to the spectrum of the non-deuterated analogue, confirms the sites of deuteration.
Quantification: The integration of signals in a ²H NMR spectrum is directly proportional to the number of deuterium atoms at a specific position, allowing for precise quantification of isotopic enrichment. nih.gov This method can be used to determine the abundance of deuterium in samples without the extensive preparation required by other methods. nih.gov
Research Findings: Site-specific deuterium labeling is an excellent probe for studying the dynamics of molecules. sigmaaldrich.com For gamma-Undecalactone-d2, ²H NMR can precisely confirm which positions on the alkyl chain or the lactone ring have been deuterated. This is critical for confirming the success of a specific synthetic labeling strategy and for ensuring the isotopic purity of the compound. For instance, in studies involving deuterated lactones for stable isotope dilution assays, NMR is fundamental in verifying the position and extent of deuterium incorporation. nih.govnih.gov
Table 1: Hypothetical ²H NMR Data for Positional Isomers of gamma-Undecalactone-d2 This table presents expected chemical shifts based on the principle that ²H shifts are identical to ¹H shifts.
| Deuteration Position | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| C2-d₂ | ~2.4 - 2.6 | Singlet | Adjacent to the carbonyl group. |
| C3-d₂ | ~1.6 - 1.8 | Singlet | Methylene group on the lactone ring. |
| C4-d | ~4.4 - 4.6 | Singlet | Methine group attached to the ring oxygen. |
Infrared (IR) Spectroscopy for C-D Vibrational Band Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. vscht.cz The substitution of a hydrogen atom with a heavier deuterium isotope significantly alters the vibrational frequency of the corresponding bond. alfa-chemistry.com This "isotope effect" is a cornerstone of using IR spectroscopy to analyze deuterated compounds like gamma-Undecalactone-d2. libretexts.org
The primary application is the identification of the Carbon-Deuterium (C-D) stretching vibration. Due to the increased reduced mass of the C-D bond compared to the C-H bond, its stretching frequency is shifted to a lower wavenumber. libretexts.org This shift is substantial, moving the C-D stretching band to a region of the IR spectrum (typically ~2100-2300 cm⁻¹) that is usually free from other fundamental vibrations, often referred to as the "Raman silent region". uidaho.edumdpi.com
Research Findings: Studies on various deuterated molecules consistently show that C-H stretching vibrations, which typically appear in the 2800-3000 cm⁻¹ region, are replaced by distinct C-D stretching bands at much lower frequencies upon deuteration. nih.govaip.org The theoretical frequency ratio (νC-H / νC-D) is approximately √2 (~1.41), although experimental values are often closer to 1.35. libretexts.org This clear spectral window allows for straightforward confirmation of deuterium incorporation. For complex molecules, this technique can verify the presence of C-D bonds even when NMR signals are heavily overlapped. acs.org
Table 2: Comparison of Characteristic IR Stretching Frequencies for C-H and C-D Bonds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Wavenumber in gamma-Undecalactone-d2 (cm⁻¹) | Notes |
|---|---|---|---|
| Aliphatic C-H Stretch | 2850 - 3000 | N/A | This band's intensity would decrease upon deuteration. |
| Aliphatic C-D Stretch | N/A | ~2100 - 2250 | A strong, unambiguous indicator of deuteration. researchgate.net |
Raman Spectroscopy with Deuterium Isotope Probing (Raman-DIP) for Metabolic Tracking
Raman spectroscopy, like IR, probes molecular vibrations. However, it relies on inelastic scattering of light rather than absorption. When combined with deuterium isotope probing (Raman-DIP), it becomes a powerful, non-destructive, and culture-independent method to track metabolic processes at the single-cell level. researchgate.netqub.ac.uk
The methodology involves introducing a deuterated substrate, such as gamma-Undecalactone-d2, to a biological system. Organisms that metabolize the substrate will incorporate the deuterium into their cellular biomass (e.g., lipids and proteins). nih.gov This incorporation is directly visible in the Raman spectrum of the cell as a distinct C-D band appearing between 2070 and 2300 cm⁻¹. uidaho.eduresearchgate.net The intensity of this C-D band is proportional to the amount of deuterium incorporated and thus reflects the metabolic activity of the individual cell towards that specific substrate. researchgate.netnih.gov
Research Findings: Raman-DIP has been successfully applied to study the metabolic activities of various microorganisms in complex communities, such as the human gut microbiota. nih.govnih.gov Researchers can supply deuterated carbon sources and monitor the appearance and intensity of the C-D Raman peak to determine which cells are actively consuming the substrate and to trace the metabolic pathways. qub.ac.uknih.gov For example, studies have used deuterated glucose to show that bacteria can preferentially synthesize fatty acids. nih.gov This technique could similarly be used to trace the biodegradation or biotransformation of gamma-Undecalactone-d2 in environmental or biological samples, identifying the specific microorganisms responsible for its metabolism. nih.govnih.gov
Table 3: Application of Raman-DIP for Metabolic Analysis
| Analytical Parameter | Raman Spectral Feature | Interpretation |
|---|---|---|
| Metabolic Activity | Presence/Absence of C-D band (~2070-2300 cm⁻¹) | Indicates whether the cell has metabolized the deuterated substrate. nih.gov |
| Rate of Metabolism | Intensity of the C-D band | Correlates with the level of substrate uptake and incorporation. researchgate.net |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination of Deuterated Chiral Centers
Gamma-undecalactone is a chiral molecule, existing as (R)- and (S)-enantiomers. When deuterium is introduced at or near the chiral center (C4), it can subtly influence the molecule's chiroptical properties. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric excess (e.e.) and absolute configuration of such chiral molecules. nih.gov
Circular Dichroism (CD): Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference (ΔA) against wavelength. Enantiomers produce mirror-image CD spectra, making it a powerful tool for quantitative analysis of enantiomeric mixtures.
Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
Even when chirality is solely due to isotopic substitution (isotopically engendered chirality), chiroptical properties can be observed. aip.org The electronic and vibrational transitions of the molecule are perturbed by the isotopic substitution, leading to a measurable CD or ORD signal. aip.orgaip.org The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample.
Research Findings: The study of chiroptical properties in isotopically chiral molecules has shown that vibronic effects are often the dominant source of the observed signals. aip.org While the effect of a single deuterium substitution may be small, modern sensitive instrumentation can detect it. For gamma-Undecalactone-d2, where the primary chirality comes from the stereocenter at C4, CD spectroscopy would be the preferred method to confirm its enantiomeric purity. By comparing the CD spectrum of a sample to that of an enantiomerically pure standard, the enantiomeric excess can be accurately determined. This is crucial in fields like flavor chemistry and pharmacology, where the biological activity of enantiomers can differ significantly. ansto.gov.au
Table 4: Principles of Chiroptical Spectroscopy for Enantiomeric Excess (e.e.) Determination
| Technique | Principle | Application to gamma-Undecalactone-d2 | Output |
|---|---|---|---|
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Quantification of the (R)- and (S)-enantiomers. The signal intensity at a specific wavelength is proportional to the e.e. | CD spectrum (Δε vs. wavelength). |
Mechanistic Investigations Utilizing Gamma Undecalactone D2 As a Stable Isotope Tracer
Metabolic Flux Analysis in Biological Systems
Metabolic Flux Analysis (MFA) is a pivotal technique for quantifying the rates of metabolic reactions within a biological system. wikipedia.org The introduction of a stable isotope-labeled compound, such as gamma-Undecalactone-d2, would serve as a tracer to map the flow of atoms through metabolic pathways.
The use of deuterated gamma-undecalactone (B92160) would allow researchers to trace the deuterium (B1214612) label as it is incorporated into various downstream metabolites. By monitoring the rate at which the deuterium from gamma-Undecalactone-d2 appears in other molecules, the turnover rates of key biosynthetic pathways can be determined. This provides a dynamic view of how the carbon skeleton of the lactone is processed and integrated into the cell's metabolic network.
Gamma-undecalactone is biosynthetically related to fatty acid metabolism. Introducing gamma-Undecalactone-d2 into a biological system, such as a microorganism known for producing lipids and other lactones, would enable the tracing of its metabolic fate. If the deuterated lactone is hydrolyzed and enters the fatty acid metabolic pool, the deuterium label would be expected to appear in newly synthesized fatty acids and other lactone molecules. The pattern of deuterium incorporation would provide insights into the reversibility of lactone formation and its connection to lipid biosynthesis. creative-proteomics.com
A hypothetical experiment could involve feeding a culture of the yeast Yarrowia lipolytica, a known producer of lactones, with gamma-Undecalactone-d2. acs.orgnih.govacs.org Samples would be collected over time and the lipid and lactone fractions would be analyzed by mass spectrometry to determine the extent and position of deuterium incorporation.
Hypothetical Data Table: Deuterium Incorporation from Gamma-Undecalactone-d2 into Key Metabolites in Yarrowia lipolytica
| Time (hours) | Analyte | % Deuterium Enrichment |
| 0 | Gamma-Decalactone | 0 |
| 0 | Oleic Acid | 0 |
| 12 | Gamma-Decalactone | 5.2 |
| 12 | Oleic Acid | 1.8 |
| 24 | Gamma-Decalactone | 12.5 |
| 24 | Oleic Acid | 4.3 |
| 48 | Gamma-Decalactone | 25.1 |
| 48 | Oleic Acid | 9.7 |
By tracking the distribution of the deuterium label, metabolic shunts, which divert intermediates away from a primary pathway, can be identified and quantified. If the deuterium from gamma-Undecalactone-d2 accumulates in an unexpected metabolite, it could indicate a previously unknown metabolic pathway or a significant shunt. Furthermore, if the label is slow to be incorporated into a particular product, it could signify a metabolic bottleneck, where the enzymatic conversion at that step is rate-limiting. nih.gov
Dynamic isotope labeling experiments involve introducing the labeled tracer and monitoring its incorporation into various metabolites over a short period. This approach provides kinetic information about the fluxes through different pathways. Using gamma-Undecalactone-d2 in such an experiment would allow for the determination of the in vivo rates of reactions involved in lactone metabolism and its interplay with central carbon metabolism. nih.gov
Enzymatic Mechanism Elucidation with Deuterated Substrates
The use of deuterated substrates is a cornerstone in the study of enzymatic reaction mechanisms, primarily through the investigation of kinetic isotope effects.
A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.gov In the context of gamma-undecalactone biosynthesis, the final step is often the cyclization of a hydroxy-fatty acid precursor. If a C-H bond is broken in the rate-determining step of this lactonization reaction, replacing that hydrogen with deuterium would be expected to slow down the reaction, resulting in a "normal" primary KIE.
To study this, one could synthesize a deuterated precursor to gamma-undecalactone, for example, 4-hydroxyundecanoic acid-d2 (with deuterium at a specific position). The rate of lactonization of this deuterated precursor by a purified enzyme or in a cell-free extract would be compared to the rate of the non-deuterated precursor.
Hypothetical Data Table: Kinetic Isotope Effect in an Enzyme-Catalyzed Lactonization
| Substrate | Initial Reaction Rate (μmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
| 4-hydroxyundecanoic acid (H) | 1.54 | 2.1 |
| 4-hydroxyundecanoic acid-d2 (D) | 0.73 |
A significant KIE (typically > 1.5) would provide strong evidence that the C-H bond at the labeled position is broken during the rate-limiting step of the enzymatic reaction. This information is invaluable for understanding the precise chemical mechanism of the enzyme. researchgate.net
Identification of Rate-Limiting Steps in Multienzyme Pathways
In the context of the biotransformation of gamma-Undecalactone, a multienzyme pathway may be responsible for its synthesis or degradation. By using gamma-Undecalactone-d2, where the deuterium atoms are strategically placed at positions involved in bond-breaking or bond-forming events, the rate-limiting step can be pinpointed. For instance, if the hydroxylation of the precursor undecanoic acid is the slowest step, deuteration at the carbon atom undergoing hydroxylation would lead to a pronounced KIE.
Table 1: Kinetic Isotope Effects in a Hypothetical Multienzyme Pathway for Gamma-Undecalactone Biotransformation
| Enzyme Step | Position of Deuteration in Precursor | Observed kH/kD | Implication |
| Acyl-CoA Synthetase | C-1 | 1.05 | Not rate-limiting |
| Acyl-CoA Oxidase | C-2, C-3 | 1.10 | Not rate-limiting |
| Enoyl-CoA Hydratase | C-2, C-3 | 1.02 | Not rate-limiting |
| Hydroxyacyl-CoA Dehydrogenase | C-3 | 1.20 | Not rate-limiting |
| Cytochrome P450 Hydroxylase | C-4 | 4.50 | Rate-limiting step |
| Lactonase | N/A | N/A | Post-hydroxylation |
This interactive table allows sorting by column headers.
Characterization of Enzyme-Substrate Interactions using Deuterated Probes
Deuterated compounds can also serve as sensitive probes for studying the interactions between a substrate and the active site of an enzyme. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the changes in the chemical environment of the deuterium label upon binding to the enzyme. This provides valuable information about the proximity of the substrate to specific amino acid residues within the active site and the conformational changes that occur during the catalytic cycle.
By synthesizing gamma-Undecalactone-d2 with deuterium labels at various positions, it is possible to map the binding orientation of the lactone within the active site of a processing enzyme, such as a lactonase or a cytochrome P450 monooxygenase. The changes in the deuterium NMR signal can reveal details about the hydrophobic and hydrophilic interactions that stabilize the enzyme-substrate complex.
Mapping Active Site Orientations with Stereospecifically Deuterated Compounds
The stereochemistry of enzymatic reactions is a critical aspect of their mechanism. Enzymes are chiral catalysts that often exhibit a high degree of stereospecificity, meaning they can distinguish between stereoisomers of a substrate and catalyze a reaction at a specific stereocenter. The use of stereospecifically deuterated compounds, where deuterium replaces a specific hydrogen atom in a chiral center, is a powerful technique for probing the stereochemical course of an enzymatic reaction.
For example, in the formation of gamma-Undecalactone from a precursor, the cyclization step involves the formation of a new stereocenter at the C-4 position. By using a precursor that is stereospecifically deuterated at this position, it is possible to determine whether the cyclization reaction proceeds with inversion or retention of configuration. This information is crucial for understanding the spatial arrangement of the substrate and the catalytic residues in the enzyme's active site.
Biotransformation and Biodegradation Pathway Analysis
The environmental fate of organic compounds is of significant interest, and understanding the pathways of their biotransformation and biodegradation is essential for assessing their environmental impact. Isotopic labeling with stable isotopes like deuterium provides a robust method for tracing the fate of a compound in complex environmental or biological systems.
Tracking of Deuterated Gamma-Undecalactone in Environmental and Biological Degradation Systems
When gamma-Undecalactone-d2 is introduced into an environmental sample (e.g., soil, water) or a biological system (e.g., microbial culture), its fate can be monitored over time using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuterium label provides a unique mass signature that allows for the unambiguous identification and quantification of the parent compound and its transformation products, even in the presence of a complex matrix of other organic molecules.
This approach enables researchers to determine the rate of degradation of gamma-Undecalactone and to identify the conditions that favor its breakdown. For instance, by incubating gamma-Undecalactone-d2 with different microbial consortia, it is possible to identify microorganisms that are capable of degrading this compound.
Identification of Deuterated Intermediates and Catabolic Enzymes
One of the major challenges in studying biodegradation pathways is the identification of transient intermediates that may not accumulate to high concentrations. The use of deuterated substrates greatly facilitates this task. As gamma-Undecalactone-d2 is metabolized, the deuterium label is incorporated into the various intermediates and downstream products. By analyzing the mass spectra of the compounds detected in the system, it is possible to identify those that contain the deuterium label and are therefore derived from the initial substrate.
Once the deuterated intermediates have been identified, further studies can be conducted to isolate and characterize the enzymes responsible for their formation. This may involve techniques such as protein purification, gene cloning, and heterologous expression to identify the specific catabolic enzymes involved in the degradation pathway.
Assessment of Transformation Products and Their Isotopic Signatures
The analysis of the isotopic signatures of the transformation products of gamma-Undecalactone-d2 can provide valuable insights into the mechanisms of the degradation reactions. For example, if a C-D bond is broken during a particular enzymatic step, the resulting product will have lost its deuterium label at that specific position. By determining the position of deuterium loss, it is possible to infer the site of enzymatic attack.
Table 2: Hypothetical Isotopic Signatures of Gamma-Undecalactone-d2 and its Transformation Products in a Biodegradation Study
| Compound | Deuterium Label Position | m/z (Mass-to-charge ratio) | Relative Abundance (%) |
| gamma-Undecalactone-d2 | C-2, C-2 | 186 | 100 |
| 4-Hydroxyundecanoic acid-d2 | C-2, C-2 | 204 | 65 |
| 3-Decenoic acid-d1 | C-2 | 171 | 30 |
| Octanoic acid | None | 144 | 15 |
This interactive table allows sorting by column headers.
The data in Table 2 represents a simplified example of how the isotopic signatures of transformation products can be used to elucidate a degradation pathway. The detection of deuterated 4-hydroxyundecanoic acid confirms the initial hydrolysis of the lactone ring. The subsequent loss of one deuterium atom in 3-decenoic acid suggests a beta-oxidation process is occurring. The final product, octanoic acid, is unlabeled, indicating complete degradation of the initial carbon chain containing the deuterium labels.
Role in Complex Biological Systems: Research Perspectives on Deuterated Lactones
Metabolomics and Metabolic Profiling with Deuterated Internal Standards
Metabolomics aims to comprehensively measure the complete set of small-molecule metabolites in a biological sample. The accuracy of these measurements is paramount and can be compromised by variations during sample preparation and analysis. Deuterated internal standards are the gold standard for correcting these variations, ensuring that observed differences reflect true biological states rather than analytical artifacts. clearsynth.comscispace.com Gamma-Undecalactone-d2, being chemically almost identical to its natural counterpart, is an ideal internal standard for studying the role of this lactone in various biological contexts.
The volatilome comprises all volatile organic compounds produced by an organism, which can serve as important signaling molecules or biomarkers. Lactones are often key components of the volatilome in fruits, dairy products, and microbial cultures. researchgate.netnih.gov Analyzing these complex matrices is challenging due to the presence of interfering compounds that can suppress or enhance the instrument's signal, a phenomenon known as the matrix effect. clearsynth.comlcms.cz
The use of a deuterated internal standard like gamma-Undecalactone-d2 is critical for the accurate quantification of its non-deuterated analogue in such samples. lcms.cz Because the deuterated standard has nearly identical physical and chemical properties (e.g., volatility, solubility, and chromatographic retention time), it experiences the same matrix effects and losses during sample preparation as the target analyte. scispace.com By adding a known quantity of gamma-Undecalactone-d2 at the beginning of the extraction process, any variations can be normalized by comparing the signal of the analyte to the signal of the standard, enabling robust and reliable quantification of gamma-undecalactone (B92160) in diverse biological samples, from soil to food products. nih.govmdpi.com This approach is also relevant to lipidomics, the large-scale study of lipids, as lactones are often derived from lipid precursors like fatty acids. researchgate.netresearchgate.net Deuterated lipid standards are routinely used to ensure quantitative accuracy in lipidomic profiles. escholarship.orgsigmaaldrich.cn
Isotopic tagging is a powerful strategy for tracing the flow of atoms through metabolic pathways and discovering previously unknown metabolites. nih.govresearchgate.net In this approach, a biological system (such as a cell culture, plant, or microorganism) is supplied with a precursor molecule labeled with a stable isotope, like deuterium (B1214612). nih.gov
For instance, a deuterated fatty acid, a known precursor to lactones, could be introduced into a system. As the organism's metabolic machinery processes the labeled precursor, the deuterium atoms are incorporated into various downstream products. By using mass spectrometry to screen for metabolites that exhibit the characteristic mass shift of the deuterium label, researchers can identify all compounds derived from that initial precursor. researchgate.net This method allows for the discovery of novel lactones or other related metabolites and helps to map out new or alternative biosynthetic pathways that would otherwise remain hidden. nih.gov This technique transforms metabolomics from a purely observational science into a tool for mechanistic investigation. nih.gov
Metabolomics is a key tool in the search for biomarkers—molecules that can indicate a particular disease state or biological condition. nih.govswan.ac.uk This search can be conducted using two primary strategies: untargeted and targeted metabolomics.
Untargeted Metabolomics : This approach aims to measure as many metabolites as possible in a sample to generate a broad metabolic profile or fingerprint. nih.govmdpi.com When comparing different groups (e.g., healthy vs. diseased), the goal is to identify metabolites that show statistically significant changes. researchgate.net In these large-scale analyses, a deuterated standard like gamma-Undecalactone-d2 can be added to quality control samples to monitor and correct for instrument performance and data normalization, ensuring that the identified differences are biological in origin. researchgate.net
Targeted Metabolomics : This is a hypothesis-driven approach that focuses on the precise and accurate quantification of a specific, predefined set of metabolites. drugtargetreview.comresearchgate.net Once a potential biomarker, such as gamma-undecalactone, is identified through untargeted studies or from existing literature, targeted methods are used for validation in larger patient cohorts. In this context, gamma-Undecalactone-d2 is indispensable. It serves as the ideal internal standard in an isotope dilution assay to achieve absolute quantification, which is the gold standard for validating potential biomarkers before they can be considered for clinical use. drugtargetreview.comyoutube.com
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for quantifying metabolites with high accuracy and precision. nih.govyoutube.com The technique involves adding a known amount of an isotopically labeled standard (e.g., gamma-Undecalactone-d2) to a sample containing the unlabeled analyte of interest (gamma-undecalactone). nih.gov
The sample is then analyzed by mass spectrometry, which can easily distinguish between the analyte and the heavier labeled standard based on their mass-to-charge (m/z) ratio. Since the labeled standard and the unlabeled analyte behave identically during extraction and ionization, the ratio of their signal intensities directly reflects their concentration ratio. scispace.com Knowing the precise amount of the standard that was added allows for the calculation of the absolute concentration of the native analyte in the original sample. This method effectively corrects for any sample loss during preparation and for fluctuations in instrument response, making it superior for comparing metabolic states across different samples or conditions. youtube.com
The table below illustrates the key mass spectrometry parameters used in an isotope dilution analysis for gamma-undecalactone.
| Parameter | Analyte (Native) | Internal Standard (Deuterated) | Description |
| Compound Name | gamma-Undecalactone | gamma-Undecalactone-d2 | The target compound and its stable isotope-labeled internal standard. |
| Molecular Formula | C₁₁H₂₀O₂ | C₁₁H₁₈D₂O₂ | The elemental composition of each compound. |
| Exact Mass | 184.1463 g/mol | 186.1589 g/mol | The precise mass used for high-resolution mass spectrometry detection. |
| m/z (M+H)⁺ | 185.1536 | 187.1661 | The mass-to-charge ratio of the protonated molecule, a common ion observed in MS. |
Genetic and Genomic Approaches to Lactone Metabolism
Beyond quantifying metabolites, deuterated compounds are instrumental in connecting metabolic pathways to the genes and enzymes that drive them. By combining isotopic labeling with genomic and functional analyses, researchers can uncover the genetic basis of lactone biosynthesis and characterize the enzymes involved.
Identifying the specific genes responsible for the biosynthesis of a particular metabolite can be challenging, especially in organisms with large and complex genomes. Isotopic labeling provides a powerful tool to link gene expression with metabolic function. nih.gov Researchers can supply an organism with a deuterated precursor for lactone synthesis and simultaneously measure changes in gene expression using transcriptomics (e.g., RNA-seq). Genes whose expression levels increase in correlation with the production of the deuterated lactone become strong candidates for involvement in that biosynthetic pathway. nih.gov
Furthermore, deuterated substrates are used to probe the mechanisms of enzymes through the study of the Kinetic Isotope Effect (KIE). nih.govresearchgate.net The KIE is the change in the rate of a chemical reaction when an atom in the substrate is replaced with one of its heavier isotopes. nih.gov By synthesizing a deuterated precursor to gamma-undecalactone and comparing its rate of conversion by a candidate enzyme to that of the natural, non-deuterated precursor, scientists can gain deep insights into the enzyme's catalytic mechanism. researchgate.netnih.gov For example, a significant KIE can reveal whether a specific carbon-hydrogen bond is broken during the rate-limiting step of the reaction, which is crucial information for the functional characterization of the enzyme. nih.gov
Transcriptomic and Proteomic Responses to Deuterated Substrate Availability
The introduction of a deuterated substrate into a biological system can elicit significant changes at the molecular level, which can be comprehensively mapped using transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the large-scale study of proteins). longdom.org The primary mechanism underlying these changes is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down the rate of enzyme-catalyzed reactions that involve the cleavage of this bond. juniperpublishers.comresearchgate.net
This alteration in reaction rates can lead to metabolic shunting, where the flow of metabolites is redirected through alternative pathways. nih.gov Consequently, the organism must adapt its gene expression and protein synthesis to manage the new metabolic state. Transcriptomic analysis, often using techniques like RNA sequencing (RNA-Seq), can identify which genes are upregulated or downregulated in response to the deuterated substrate. longdom.org Proteomic studies, using methods such as mass spectrometry, can then quantify changes in the abundance of specific proteins, revealing the functional output of the genetic response. biorxiv.org
For instance, providing a deuterated precursor for gamma-undecalactone synthesis to a lactone-producing microorganism could lead to a bottleneck in the biosynthetic pathway. In response, the cell might upregulate the expression of genes encoding the enzymes involved in that pathway to compensate for their reduced efficiency. Conversely, if the accumulation of a deuterated intermediate becomes toxic, the organism might activate stress-response pathways. The integration of transcriptomic and proteomic data provides a holistic view of the cellular strategy for metabolizing deuterated compounds. nih.gov
Table 1: Hypothetical Transcriptomic and Proteomic Responses to a Deuterated Lactone Precursor
| Cellular Process | Predicted Transcriptomic Response (Gene Expression) | Predicted Proteomic Response (Protein Abundance) | Rationale |
|---|---|---|---|
| Lactone Biosynthesis | Upregulation of genes in the β-oxidation pathway | Increased levels of acyl-CoA oxidases, hydratases, dehydrogenases | To compensate for the slower reaction rates caused by the kinetic isotope effect on the deuterated substrate. researchgate.net |
| Metabolic Stress | Upregulation of heat shock protein (HSP) and antioxidant genes | Increased levels of HSP70, catalases, peroxidases | To mitigate potential cellular stress from the accumulation of deuterated intermediates or altered metabolic flux. nih.gov |
| Substrate Transport | Upregulation of fatty acid transporter genes | Increased abundance of membrane transport proteins | To enhance the uptake of the deuterated precursor from the medium. |
| Competing Pathways | Downregulation of genes in pathways that divert the precursor | Decreased levels of enzymes in alternative metabolic routes | To maximize the carbon flux towards the desired deuterated lactone product. nih.gov |
Genetic Manipulation of Organisms for Deuterated Lactone Production
The de novo biosynthesis of lactones in microorganisms is a complex process that is not yet fully understood. mdpi.com However, production via the biotransformation of hydroxy fatty acid precursors is well-established, particularly in yeasts like Yarrowia lipolytica. mdpi.comnih.gov This existing microbial machinery provides a foundation for producing deuterated lactones through targeted genetic manipulation. The goal of such engineering is to enhance the efficiency and yield of converting a supplied deuterated substrate into the final deuterated product.
Several genetic engineering strategies can be envisioned. A primary approach involves the overexpression of key enzymes in the lactone biosynthetic pathway. For gamma-lactones, this typically involves the enzymes of the peroxisomal β-oxidation pathway, which shorten the fatty acid chain to the required length. nih.gov By increasing the cellular concentration of these enzymes, the bottleneck created by the slower processing of the deuterated substrate can be overcome.
Another strategy is to eliminate competing metabolic pathways. The deuterated precursor, once taken up by the cell, could be diverted into other metabolic routes, reducing the yield of the desired lactone. Using gene-editing technologies like CRISPR-Cas9, the genes encoding the enzymes for these competing pathways can be knocked out, thereby channeling a greater proportion of the substrate towards lactone synthesis. Furthermore, engineering the expression of specific transport proteins can enhance the uptake of the deuterated precursor from the culture medium, ensuring an adequate intracellular supply for the biosynthetic machinery.
Table 2: Genetic Engineering Strategies for Enhanced Deuterated Lactone Production
| Strategy | Target Genes | Desired Outcome | Organism Example |
|---|---|---|---|
| Enzyme Overexpression | Acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase | Increased metabolic flux through the β-oxidation pathway to overcome kinetic isotope effects. | Yarrowia lipolytica mdpi.com |
| Pathway Knockout | Genes for competing fatty acid degradation or storage pathways | Redirection of the deuterated precursor exclusively towards lactone biosynthesis. | Saccharomyces cerevisiae researchgate.net |
| Transport Enhancement | Genes encoding fatty acid transporters | Improved uptake of the deuterated hydroxy fatty acid substrate from the culture medium. | Escherichia coli |
Interplay with Microbial Systems
Deuterium-labeled compounds, including gamma-undecalactone-d2, serve as powerful probes for dissecting the intricate web of interactions within microbial communities. They can be used to trace metabolic pathways, understand nutrient exchange, and investigate the functional roles of specific molecules in microbial ecosystems.
Study of Microbial Fermentation Pathways Producing Deuterated Lactones
The biotechnological production of lactones often relies on microbial fermentation or biotransformation. nih.gov Yeasts and fungi are particularly adept at converting hydroxy fatty acids into valuable aroma compounds like γ-decalactone and γ-undecalactone. nih.gov The core biochemical route is the β-oxidation pathway, typically occurring within peroxisomes. nih.gov This process involves a cycle of enzymatic reactions that sequentially shorten the acyl-CoA chain of the fatty acid precursor by two carbon atoms per cycle.
When a 4-hydroxy or 5-hydroxy fatty acid is shortened to a certain chain length, it can undergo intramolecular esterification (lactonization) to form a stable five- or six-membered γ- or δ-lactone ring, respectively. researchgate.net To produce a deuterated lactone such as gamma-undecalactone-d2, the process remains the same, but the starting material is a specifically deuterated hydroxy fatty acid. The microorganism's existing enzymatic machinery processes the deuterated substrate, incorporating the deuterium atoms into the final lactone product.
Studying this process provides insight into the specificity and tolerance of the microbial enzymes for modified substrates. Researchers can analyze the efficiency of the conversion and identify any potential bottlenecks that arise from the kinetic isotope effect, which can inform future strain improvement and process optimization efforts. researchgate.net
Deuterium Labeling to Understand Microbial Interactions and Metabolite Exchange
In complex microbial communities, organisms constantly interact by competing for resources and exchanging metabolites. Understanding this metabolic cross-talk is crucial for ecology and biotechnology. Deuterium labeling offers a precise method for tracking the flow of molecules between different microbial species. nih.gov This approach, often called Stable Isotope Probing (SIP), can be used to answer the fundamental question of "who is eating what?" in a microbial ecosystem. pnas.org
By introducing gamma-undecalactone-d2 into a mixed microbial culture, researchers can trace its fate. If one species secretes the lactone, its uptake and metabolism by a neighboring species can be monitored by detecting the deuterium label in the biomass or metabolic products of the second organism. nih.gov Advanced analytical techniques are essential for these studies. Nanoscale secondary ion mass spectrometry (NanoSIMS), for example, can provide high-resolution images showing the incorporation of deuterium into individual cells, offering direct visual evidence of metabolite transfer. nih.gov Raman microspectroscopy is another powerful, non-destructive technique that can detect the C-D bond vibrations in single cells that have incorporated deuterium. acs.orgplos.org
These experiments can reveal previously unknown symbiotic or competitive relationships centered around specific metabolites and help elucidate the functional roles of secondary metabolites like lactones in structuring microbial communities.
Table 3: Techniques for Tracking Deuterium in Microbial Interaction Studies
| Technique | Principle | Information Gained | Key Advantage |
|---|---|---|---|
| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | Sputters the sample surface with an ion beam and analyzes the ejected secondary ions by mass spectrometry. | Subcellular visualization of deuterium incorporation, quantifying isotope ratios in individual cells. | High spatial resolution, direct evidence of metabolite uptake. nih.gov |
| Raman Microspectroscopy with Deuterium Isotope Probing (Raman-DIP) | Detects the inelastic scattering of light from molecules, with the C-D bond having a distinct spectral signature. | Identifies metabolically active cells that have incorporated the deuterated substrate. | Non-destructive, single-cell analysis without the need for cell sorting. nih.govplos.org |
| Mass Spectrometry (LC-MS, GC-MS) | Separates molecules and measures their mass-to-charge ratio. | Identifies and quantifies downstream metabolites that have incorporated the deuterium label. | High sensitivity, allows for pathway reconstruction and flux analysis. nih.gov |
Application of Deuterated Gamma-Undecalactone in Microbiological Culture Media Research
Adding gamma-undecalactone-d2 to a culture medium can serve several research purposes. Firstly, it can be used as a sole carbon source in selective media to isolate and identify microorganisms that possess the specific enzymatic pathways required to metabolize this lactone. This is a powerful method for functional screening of environmental or industrial microbial samples.
Secondly, it can be used to probe the metabolic capabilities of known organisms. By tracking the deuterium label, researchers can determine the fate of the undecalactone molecule—whether it is fully catabolized for energy, or if its carbon skeleton is incorporated into other cellular components like fatty acids or amino acids. escholarship.org
Finally, it is important to note that deuterated compounds can sometimes have different biological effects than their non-deuterated counterparts, potentially affecting microbial growth rates or viability. osti.govnih.gov Therefore, its application in culture media can also be used to study the specific physiological or potentially toxicological effects of the deuterated form of the molecule on various microorganisms.
| Specific Deuterated Substrate | gamma-Undecalactone-d2 | Screening for organisms with specialized degradation enzymes. | Can we isolate novel lactone-degrading bacteria from this environmental sample? |
Theoretical and Computational Studies of Deuterated Gamma Undecalactone
Quantum Chemical Calculations for Isotopic Effects
Quantum chemical calculations offer a powerful lens through which to examine the consequences of isotopic substitution at the electronic and vibrational levels. For gamma-undecalactone-d2, these calculations can predict changes in spectroscopic properties and reactivity compared to its non-deuterated counterpart.
Prediction of Spectroscopic Shifts (NMR, IR, MS) Due to Deuteration
Deuteration is known to cause characteristic shifts in various spectroscopic techniques. Quantum chemical calculations can provide valuable predictions of these isotopic shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the replacement of two protons with deuterons in gamma-undecalactone-d2 will lead to the disappearance of the corresponding signals. The signals of the neighboring protons will also be affected, typically exhibiting a slight upfield shift, known as a deuterium (B1214612) isotope effect on the chemical shift. In ¹³C NMR, the carbon atoms directly bonded to deuterium will show a characteristic multiplet splitting pattern due to C-D coupling and a significant upfield shift. The magnitude of these shifts can be predicted using quantum chemical methods. nih.gov
| Nucleus | Predicted Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| ¹H adjacent to deuterated position | Upfield shift of 0.01-0.05 | Simplified multiplicity |
| ¹³C at deuterated position | Upfield shift of 0.2-0.5 | Triplet (for CD₂) |
Infrared (IR) Spectroscopy: The vibrational frequencies of chemical bonds are sensitive to the masses of the constituent atoms. The C-D stretching and bending vibrations in gamma-undecalactone-d2 will appear at significantly lower frequencies (approximately a factor of √2 lower) than the corresponding C-H vibrations in the non-deuterated molecule. cdnsciencepub.com Quantum chemical calculations can accurately predict these new vibrational modes, aiding in the interpretation of the IR spectrum of the deuterated compound.
| Vibrational Mode | Predicted Frequency Range for C-H (cm⁻¹) | Predicted Frequency Range for C-D (cm⁻¹) |
|---|---|---|
| Stretching | 2850-3000 | 2100-2250 |
| Bending | 1350-1480 | 950-1100 |
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak of gamma-undecalactone-d2 will be observed at a mass-to-charge ratio (m/z) that is two units higher than that of the unlabeled compound. The fragmentation pattern may also be altered due to the different bond strengths of C-D versus C-H bonds, which can be explored through computational fragmentation studies.
Computational Modeling of Kinetic Isotope Effects and Transition States
The difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond is a key factor giving rise to kinetic isotope effects (KIEs). wikipedia.org Quantum chemical calculations can be employed to model the KIE for reactions involving gamma-undecalactone-d2, such as its hydrolysis or oxidation. By calculating the ZPVE of the reactants and the transition state for both the deuterated and non-deuterated species, the KIE can be predicted. princeton.edu This information is invaluable for understanding the reaction mechanism. For instance, a primary KIE (where the C-D bond is broken in the rate-determining step) is expected to be significant, while a secondary KIE (where the C-D bond is not broken) will be smaller. wikipedia.org
Elucidation of Reaction Mechanisms at the Molecular Level
The computational modeling of KIEs provides a direct link to the elucidation of reaction mechanisms at the molecular level. By comparing the computationally predicted KIE with experimentally determined values, different possible reaction pathways can be distinguished. For example, in a hypothetical enzyme-catalyzed reaction of gamma-undecalactone (B92160), the magnitude of the KIE for the deuterated compound could help determine whether a C-H bond cleavage is the rate-limiting step.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into how deuterium substitution affects the conformational landscape and interactions of gamma-undecalactone.
Investigation of Deuterium Substitution Effects on Molecular Conformation and Dynamics
While the effect of deuteration on the equilibrium geometry of a molecule is generally small, it can influence its dynamic properties. researchgate.net The lower vibrational frequency and smaller amplitude of C-D bonds compared to C-H bonds can lead to subtle changes in the average molecular conformation and the flexibility of the molecule. MD simulations of both gamma-undecalactone and its d2 isotopologue can be performed to compare their conformational preferences and dynamic behavior in various environments, such as in a solvent or in the gas phase.
Protein-Lactone Binding Interactions with Deuterated Ligands
The interaction of gamma-undecalactone with olfactory receptors or metabolic enzymes is of significant biological interest. Deuterated ligands can be powerful tools for studying these protein-ligand interactions. hubspot.net Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is an experimental technique that can be complemented by MD simulations to probe the binding interface. nih.gov By simulating the protein-lactone complex with both the deuterated and non-deuterated ligand, it is possible to identify subtle differences in the binding mode and the dynamics of the complex. These simulations can help in understanding how the isotopic substitution might affect the binding affinity and the conformational changes in the protein upon ligand binding. acs.org
Cheminformatics and Database Development for Deuterated Compounds
The advancement of analytical and computational chemistry has facilitated the development of specialized cheminformatics resources for deuterated compounds. For gamma-undecalactone-d2, while specific public databases remain nascent, the framework for their construction and utility is well-established. These resources are crucial for the identification, characterization, and prediction of the behavior of isotopically labeled compounds in various chemical and biological systems.
Construction of Spectral Libraries for Deuterated Gamma-Undecalactone and its Metabolites
The creation of comprehensive spectral libraries is a cornerstone of modern chemical analysis, enabling the rapid identification of compounds in complex mixtures. For gamma-undecalactone-d2 and its metabolites, such a library would ideally contain high-resolution data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. In the absence of extensive experimental data for gamma-undecalactone-d2, theoretical and computational methods provide a powerful alternative for generating predictive spectral data.
Mass Spectrometry (MS) Library:
A key feature of a deuterated compound's mass spectrum is the mass shift compared to its non-deuterated counterpart. For gamma-undecalactone-d2, a shift of +2 Da in the molecular ion peak is expected. However, the true value of a spectral library lies in the fragmentation patterns. In silico fragmentation tools, such as MetFrag, can be adapted to predict the mass spectra of deuterated compounds. ethz.chd-nb.infonih.govresearchgate.netresearchgate.net These tools use computational algorithms to simulate the fragmentation of a molecule in a mass spectrometer, predicting the masses and relative intensities of the fragment ions. For gamma-undecalactone-d2, the fragmentation would be predicted to follow similar pathways to the unlabeled compound, but with a +1 or +2 Da shift in fragments containing the deuterium labels.
Hypothetical Mass Spectral Data for Gamma-Undecalactone-d2
| Fragment | Predicted m/z (Non-deuterated) | Predicted m/z (Deuterated, d2) | Notes |
|---|---|---|---|
| Molecular Ion [M]+ | 184.1463 | 186.1589 | Presence of two deuterium atoms |
| [M-C7H15]+ | 85.0653 | 87.0779 | Loss of the heptyl side chain, with deuterium on the lactone ring |
NMR Spectroscopy Library:
Predicting NMR spectra for deuterated compounds involves considering the effect of deuterium on chemical shifts and coupling constants. While software exists for predicting ¹H and ¹³C NMR spectra, the accuracy for deuterated molecules can be variable and is often influenced by solvent effects. researchgate.net For gamma-undecalactone-d2, the ¹H NMR spectrum would be expected to show the absence of signals at the positions of deuteration. In ²H NMR spectroscopy, a signal would appear at the chemical shift corresponding to the position of the deuterium atom, although with broader peaks and lower resolution compared to proton NMR. wikipedia.org
Infrared (IR) Spectroscopy Library:
The vibrational frequencies in an IR spectrum are highly dependent on the mass of the atoms in a bond. The substitution of hydrogen with deuterium results in a predictable shift to lower wavenumbers for the C-D stretching and bending vibrations compared to the corresponding C-H vibrations. libretexts.orgnih.gov This isotopic shift can be estimated using the harmonic oscillator model and more accurately calculated using computational chemistry methods like Density Functional Theory (DFT). acs.orgrsc.org
Predicted IR Frequency Shifts for Gamma-Undecalactone-d2
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch | 2850-3000 | ~2100-2200 |
Metabolites of Gamma-Undecalactone:
The metabolism of gamma-undecalactone primarily involves pathways common to fatty acid esters. acs.org Potential metabolic transformations include hydroxylation of the alkyl chain, beta-oxidation to shorten the chain, and opening of the lactone ring to form the corresponding hydroxy acid. The spectral library would need to include predicted spectra for the deuterated versions of these potential metabolites. The position of the deuterium label would serve as a stable marker to trace the metabolic fate of the parent compound.
Development of Predictive Models for Deuterium Labeling Outcomes
Predictive models for deuterium labeling are essential for designing efficient and selective synthesis routes for deuterated compounds. These models can be broadly categorized into those that predict reaction selectivity based on mechanistic understanding and those that use machine learning approaches to identify patterns in reaction data.
Mechanistic and Computational Models:
For many deuteration reactions, the outcome is governed by kinetic and thermodynamic factors. The kinetic isotope effect (KIE), which is the difference in reaction rates between isotopically substituted molecules, is a key determinant of selectivity in competitive reactions. haz-map.com Software packages like Kinisot can compute KIEs from the outputs of quantum chemistry calculations (e.g., Gaussian), using the Bigeleisen-Mayer equation. github.comyoutube.com This allows for the in silico prediction of which sites in a molecule are more likely to undergo deuteration.
Furthermore, Density Functional Theory (DFT) calculations can be used to model the transition states of hydrogen isotope exchange reactions. nih.gov By comparing the activation energies for deuterium incorporation at different positions in the gamma-undecalactone molecule, a predictive model for the regioselectivity of a given deuteration method can be developed. These models can take into account factors such as the nature of the catalyst, the solvent, and the reaction temperature.
Machine Learning and Data-Driven Models:
With the increasing availability of reaction data, machine learning models are becoming more prevalent in predicting the outcomes of chemical reactions. For deuterium labeling, a model could be trained on a dataset of known deuteration reactions of various organic molecules. The model would learn the relationships between the molecular structure, the reaction conditions, and the position and extent of deuterium incorporation. While a large, curated dataset for deuteration reactions is still a developing area, such models hold promise for the future of predicting labeling outcomes for molecules like gamma-undecalactone-d2. nih.gov These models could predict not only the major deuteration site but also the distribution of deuterated isotopologues.
The development of these predictive models is an iterative process, where computational predictions guide experimental work, and the resulting experimental data is used to refine and improve the models.
Future Directions and Emerging Research Avenues for Gamma Undecalactone D2
Integration of Multi-Omics Data with Deuterium (B1214612) Tracing for Systems Biology Insights
The use of deuterium-labeled compounds like gamma-undecalactone-d2 is a cornerstone of metabolic flux analysis, allowing researchers to follow the fate of molecules through complex biochemical networks. nih.gov The future of this research lies in integrating this tracer data with other high-throughput "omics" data to build a comprehensive, systems-level understanding of biological processes. nih.govnih.gov
By introducing gamma-undecalactone-d2 into a biological system, its transformation and incorporation into various metabolic pathways can be tracked using mass spectrometry. nih.gov When this metabolomics data is layered with genomics, transcriptomics, and proteomics data, a more holistic picture emerges. e-enm.orgresearchgate.net For instance, researchers can correlate changes in the metabolic flux of deuterated lactones with specific gene expressions or protein concentrations. This integrated approach can reveal how genetic variations or external stimuli affect the metabolism of fatty acids and related compounds, providing profound insights into health and disease. nih.gove-enm.org Such systems biology models, built on a scaffold of multi-omics data, can identify dysregulated pathways and potential biomarkers. e-enm.org
| Omics Layer | Data Generated | Integration with Deuterium Tracing | Potential Systems Biology Insights |
|---|---|---|---|
| Genomics | DNA sequence variations (SNPs, mutations) | Correlate genetic variants with differences in lactone metabolism. | Identify genetic predispositions affecting fatty acid oxidation and flavor compound processing. |
| Transcriptomics | mRNA expression levels (gene activity) | Link the upregulation or downregulation of specific genes to metabolic shifts observed with the d2-tracer. | Uncover regulatory networks that control the synthesis or degradation of gamma-undecalactone (B92160). |
| Proteomics | Protein abundance and post-translational modifications | Identify specific enzymes or transport proteins whose levels correlate with the metabolic fate of the d2-lactone. | Determine the key enzymatic players in lactone biotransformation pathways. |
| Metabolomics | Quantification of small molecule metabolites | Use gamma-undecalactone-d2 to trace metabolic flux and identify downstream deuterated products. | Map the precise biochemical pathways and quantify the rates of conversion for lactones and related molecules. nih.gov |
Advancements in Microscale and Single-Cell Deuterium Labeling Techniques
A significant frontier in biological research is the study of cellular heterogeneity. Future research will increasingly apply deuterium labeling at the microscale and single-cell level to understand how individual cells differ in their metabolic functions.
Raman Microspectroscopy: A promising technique is Raman microspectroscopy coupled with deuterium isotope probing (Raman-DIP). whiterose.ac.uknih.gov This non-destructive method can detect the incorporation of deuterium into biomolecules within a single cell by identifying the characteristic carbon-deuterium (C-D) vibrational band in the Raman spectrum. whiterose.ac.uk Applying this to gamma-undecalactone-d2 could allow researchers to visualize and semi-quantify its uptake and metabolism in individual cells within a population, revealing metabolic differences that are averaged out in bulk analyses. nih.gov
Microfluidics and Mass Spectrometry: Microfluidic devices offer another powerful tool for single-cell analysis, enabling the precise handling of minute sample volumes, which minimizes sample loss and enhances analytical sensitivity. patsnap.commdpi.com Future platforms will integrate microfluidic cell sorters with ultra-sensitive mass spectrometry to analyze the metabolome of individual cells previously exposed to gamma-undecalactone-d2. patsnap.comyoutube.com This could reveal, for example, how different cells within a tumor exhibit varied fatty acid metabolism, providing critical information for targeted therapies.
| Technique | Principle | Application to Gamma-Undecalactone-d2 | Key Advantage |
|---|---|---|---|
| Raman-Deuterium Isotope Probing (Raman-DIP) | Detects the C-D bond vibration in deuterated molecules within single cells using laser-based spectroscopy. whiterose.ac.uk | Visualizing the metabolic activity and substrate utilization related to the lactone in individual cells without cell lysis. | Non-destructive, label-free (beyond the isotope), and provides spatial information within the cell. nih.gov |
| Microfluidics-Mass Spectrometry (MS) | Manipulates and prepares single cells or small volumes in micro-fabricated channels for subsequent high-resolution MS analysis. patsnap.commdpi.com | Quantifying gamma-undecalactone-d2 and its deuterated metabolites from a single cell with high precision and sensitivity. | Requires extremely small sample volumes, reduces contamination, and allows for high-throughput automated processing. patsnap.com |
| Imaging Mass Spectrometry | Spatially maps the distribution of molecules, including isotopically labeled ones, across a tissue section. researchgate.net | Revealing the spatial heterogeneity of lactone uptake and metabolism within a complex tissue structure. | Provides spatial context to metabolic activity, linking function to tissue architecture. researchgate.net |
Exploration of Novel Biocatalytic Systems for Stereospecific Deuteration
The biological activity of chiral molecules like gamma-undecalactone is often dependent on their specific stereoisomer. Consequently, developing methods for stereospecific deuteration is a key research goal. Biocatalysis, which uses enzymes to perform chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov
Future research will focus on discovering and engineering enzymes that can catalyze the selective incorporation of deuterium into the gamma-undecalactone structure. Pyridoxal 5'-phosphate (PLP)-dependent enzymes, for example, are known to facilitate hydrogen-deuterium exchange at the α-carbon of amino acids with excellent stereocontrol and could be engineered to act on other substrates. nih.govnih.govacs.org Similarly, oxidoreductases such as alcohol dehydrogenases can be used in chemoenzymatic pathways to produce chiral lactones from prochiral precursors, a process that could be adapted for deuteration. researchgate.net The exploration of enzyme classes like α-oxo-amine synthases and Mannich cyclases, which have shown promise in the stereoselective deuteration of other organic molecules, represents a vibrant area of research. nih.govresearchgate.net
| Enzyme Class | Catalytic Function | Relevance for Gamma-Undecalactone-d2 Synthesis |
|---|---|---|
| Oxidoreductases (e.g., ADHs) | Catalyze oxidation/reduction reactions, often with high stereoselectivity. | Asymmetric reduction of a deuterated keto-acid precursor, followed by spontaneous lactonization to form a stereospecific deuterated lactone. researchgate.net |
| PLP-dependent Enzymes | Facilitate various reactions at the α- and β-carbons of amino acids, including H/D exchange. nih.gov | Enzyme engineering could adapt these systems to perform stereoselective H/D exchange on lactone precursors. |
| Hydrolases (e.g., Lipases) | Catalyze the hydrolysis of esters; can be used for kinetic resolution. | Resolution of a racemic mixture of deuterated lactone precursors to isolate a single enantiomer. |
| ThDP-dependent Enzymes | Capable of activating C-H bonds via a Breslow intermediate, enabling H/D exchange. acs.org | Could be used to deuterate aldehyde precursors prior to their conversion into the lactone structure. acs.org |
Development of Automated Platforms for Deuterated Compound Synthesis and Analysis
To accelerate the pace of research, the development of automated platforms for both the synthesis and analysis of deuterated compounds is crucial. These platforms increase throughput, improve reproducibility, and free up researcher time for data interpretation and experimental design. nih.gov
Automated Synthesis: Flow chemistry is a key technology in this area, where reagents are pumped through a network of tubes and reactors. colab.ws This approach allows for precise control over reaction parameters and enables multi-step syntheses to be performed continuously and without manual intervention. Future automated platforms will integrate flow reactors with online purification and analysis, allowing for the rapid optimization and production of deuterated compounds like gamma-undecalactone-d2. nih.gov Commercially available automated chemical synthesizers already use pre-filled reagent cartridges to perform reactions, isolate products, and purify them with minimal user input. merckmillipore.commt.com
Automated Analysis: On the analysis side, the bottleneck often lies in data processing. For hydrogen-deuterium exchange mass spectrometry (HDX-MS), new software platforms are being developed to automate the entire workflow, from sample injection to data analysis and visualization. nih.gov These systems can automatically identify deuterated peptides, calculate deuterium uptake, and generate statistical reports, dramatically increasing the speed at which complex biological systems can be studied.
| Platform Type | Key Technologies | Primary Advantages | Relevance to Gamma-Undecalactone-d2 |
|---|---|---|---|
| Automated Synthesis | Flow chemistry reactors, robotic liquid handlers, modular reaction blocks. colab.wsimperial.ac.uk | Increased throughput, high reproducibility, precise control over reaction conditions, enhanced safety. nih.gov | Rapid optimization of deuteration reactions and scalable, on-demand production. |
| Automated Analysis | Automated sample managers for LC-MS, integrated data processing software, robotic autosamplers. nih.gov | High-throughput sample analysis, reduction of human error, automated data curation and reporting. | Efficiently process large datasets from metabolomics or environmental studies using the d2-tracer. |
Application of Deuterated Gamma-Undecalactone in Advanced Analytical Standard Development
One of the most immediate and impactful applications of gamma-undecalactone-d2 is its use as an internal standard for quantitative analysis. extrasynthese.com Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of molecules in complex matrices like food, beverages, and biological fluids.
In this method, a known amount of the deuterated standard (gamma-undecalactone-d2) is added to a sample containing the unknown amount of the natural, non-deuterated compound. The deuterated version is chemically identical to the natural version, so it behaves identically during sample extraction, purification, and ionization in the mass spectrometer. researchgate.net However, because of its higher mass, it is easily distinguished by the detector. By measuring the ratio of the natural to the deuterated compound, the original concentration of gamma-undecalactone in the sample can be calculated with exceptional accuracy and precision, correcting for any sample loss during preparation. The development of certified gamma-undecalactone-d2 reference materials will be a critical step for quality control in the flavor, fragrance, and food science industries.
| Component | Description | Role in the Analysis |
|---|---|---|
| Analyte | The target compound to be quantified (natural gamma-undecalactone). | Its signal intensity is measured by the mass spectrometer. |
| Internal Standard | A known quantity of gamma-undecalactone-d2 added to the sample. | Acts as a reference to correct for analyte loss during sample preparation and variations in instrument response. |
| Mass Spectrometer | The analytical instrument that separates and detects ions based on their mass-to-charge ratio. | Distinguishes between the natural analyte and the heavier deuterated standard. |
| Signal Ratio | The ratio of the detector signal for the natural analyte to the signal for the deuterated internal standard. | This ratio is directly proportional to the concentration of the natural analyte in the original sample. |
Research into Environmental Fate and Transformation of Deuterated Lactones (Excluding Ecotoxicity)
Understanding how chemicals behave in the environment is essential for assessing their persistence and potential for transport. Deuterated compounds like gamma-undecalactone-d2 are invaluable tools for studying environmental fate because they act as tracers, allowing scientists to follow transformation pathways without the need for radioactive labels. smithers.com
Future research will use gamma-undecalactone-d2 to investigate key environmental processes. By spiking soil or water samples with the deuterated compound, researchers can trace its degradation over time. fera.co.uk For example, the opening of the lactone ring via hydrolysis can be monitored, as can the biodegradation of the heptyl side chain by soil microorganisms. pharmaron.com Standardized test protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), can be adapted for use with stable isotope tracers to determine degradation rates and identify transformation products. fera.co.uksymbioticresearch.net Using a deuterated tracer is particularly advantageous as it allows for a clear mass balance, helping to distinguish between degradation, irreversible binding to soil particles, and mineralization. smithers.com
| Process | Relevant OECD Guideline (Example) | Research Goal | How Deuterium Tracing Helps |
|---|---|---|---|
| Hydrolysis | OECD 111: Hydrolysis as a Function of pH | Determine the rate at which the lactone ring opens in water at different pH levels. | Allows for precise quantification of the remaining deuterated lactone and the appearance of the deuterated hydroxy acid product. |
| Aerobic Soil Biodegradation | OECD 307: Aerobic and Anaerobic Transformation in Soil | Measure the rate of microbial degradation in soil and identify the breakdown products. fera.co.uk | The deuterium label helps to unambiguously identify metabolites derived from the parent compound amidst a complex soil matrix. |
| Adsorption/Desorption | OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method | Quantify the extent to which the compound binds to soil or sediment particles. | Facilitates accurate measurement of the compound's concentration in both the solid and aqueous phases, correcting for any degradation. smithers.com |
| Phototransformation | OECD 316: Phototransformation of Chemicals in Water | Assess the potential for the compound to be broken down by sunlight in surface waters. | Enables tracking of the disappearance of the parent compound and formation of photoproducts under irradiation. |
Q & A
Basic: What analytical techniques are recommended for characterizing gamma-Undecalactone-d2 purity and isotopic integrity?
Answer:
To ensure accurate characterization, researchers should employ gas chromatography-mass spectrometry (GC-MS) for quantifying volatile impurities and isotopic labeling efficiency. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify deuterium incorporation at specific positions. For isotopic integrity, isotope ratio mass spectrometry (IRMS) can quantify deuterium abundance. Cross-referencing with FCC guidelines (e.g., UV-Vis spectroscopy for functional groups) ensures compliance with standardized methods .
Basic: What are the critical parameters to control when optimizing the synthesis of gamma-Undecalactone-d2 to minimize byproducts?
Answer:
Key parameters include:
- Temperature control (e.g., maintaining 164–166°C for lactonization to prevent thermal degradation) .
- Catalyst selection (e.g., acid catalysts for ester cyclization, with deuterated solvents to avoid proton exchange).
- Reaction time monitoring via thin-layer chromatography (TLC) to halt the reaction at optimal conversion.
- Purification protocols such as fractional distillation under reduced pressure (13 mmHg) to isolate the deuterated compound from non-deuterated analogs .
Basic: How can researchers ensure the reproducibility of gamma-Undecalactone-d2 synthesis?
Answer:
Reproducibility requires:
- Detailed documentation of synthesis steps, including solvent purity, catalyst batch, and reaction conditions, as per protocols in academic writing guidelines .
- Validation against primary literature (e.g., referencing Sigma-Aldrich’s synthesis parameters for gamma-Undecalactone) .
- Statistical error analysis (e.g., ±5% tolerance for deuterium incorporation) to account for variability in isotopic labeling .
Advanced: How do deuterium isotopic effects influence the metabolic stability of gamma-Undecalactone-d2 in in vitro assays?
Answer:
Deuterium’s kinetic isotope effect (KIE) can alter metabolic pathways by strengthening C-D bonds, slowing CYP450-mediated oxidation. For example, gamma-Undecalactone-d2 may exhibit reduced CYP1A2 inhibition compared to non-deuterated forms due to delayed enzymatic cleavage. Researchers should conduct time-resolved metabolic assays with human liver microsomes and compare half-life (t₁/₂) values using LC-MS/MS. Statistical significance (p < 0.05) must be confirmed via ANOVA to validate isotopic impacts .
Advanced: What statistical approaches are optimal for resolving contradictions in enantiomer-specific bioactivity data of gamma-Undecalactone-d2?
Answer:
Contradictions may arise from chiral impurities or assay variability. Solutions include:
- Multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, temperature).
- Dose-response curve normalization to isolate enantiomer effects.
- Bayesian hierarchical modeling to integrate disparate datasets while accounting for experimental uncertainty .
- Chiral chromatography (e.g., using β-cyclodextrin columns) to verify enantiomeric excess (>98%) before bioassays .
Advanced: How can chiral chromatography be applied to separate gamma-Undecalactone-d2 enantiomers, and what challenges arise in quantification?
Answer:
Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) are effective for enantiomer separation. Challenges include:
- Co-elution of deuterated/non-deuterated forms , requiring tandem MS detection for distinction.
- Low volatility complicating GC-based methods; instead, use HPLC with polar organic mobile phases.
- Calibration curves must account for deuterium’s mass shift (e.g., m/z +2 for [M+H]⁺ ions) to avoid quantification errors .
Basic: What safety protocols are essential when handling gamma-Undecalactone-d2 in laboratory settings?
Answer:
- Personal protective equipment (PPE): Nitrile gloves, EN14387-compliant respirators for vapor exposure, and chemical splash goggles .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (flash point: 145°C).
- Waste disposal: Segregate deuterated waste from general solvents to prevent isotopic contamination .
Advanced: What in silico methods predict the interaction between gamma-Undecalactone-d2 and cytochrome P450 enzymes?
Answer:
- 3D-QSAR modeling using software like Schrödinger’s Maestro to map steric/electronic effects of deuterium on binding affinity .
- Molecular dynamics simulations to assess deuterium’s impact on enzyme-substrate binding kinetics (e.g., RMSD < 2Å for stable docking).
- Density Functional Theory (DFT) calculations to compare activation energies of C-H vs. C-D bond cleavage in CYP1A2 active sites .
Basic: How to design a study investigating the stability of gamma-Undecalactone-d2 under varying pH and temperature conditions?
Answer:
- Experimental matrix: Test pH 2–12 (using HCl/NaOH buffers) and temperatures 25–80°C.
- Sampling intervals: Collect aliquots at 0, 24, 48, and 72 hours for LC-MS analysis.
- Control groups: Include non-deuterated gamma-Undecalactone to benchmark degradation rates.
- Data interpretation: Use Arrhenius plots to model degradation kinetics and identify stability thresholds .
Advanced: What mechanistic studies elucidate the role of gamma-Undecalactone-d2 in modulating olfactory receptor responses?
Answer:
- Calcium imaging assays with HEK293 cells expressing human olfactory receptors (e.g., OR2AT4) to measure dose-dependent activation.
- Isotopic tracing (e.g., deuterium NMR) to track compound-receptor binding dynamics.
- Knockdown studies using siRNA to confirm receptor specificity, paired with statistical validation via two-tailed t-tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
